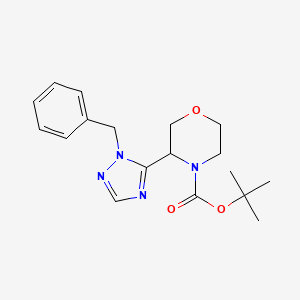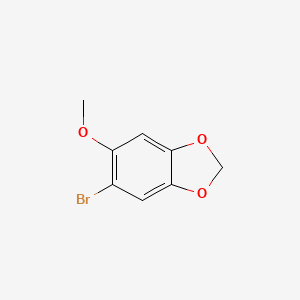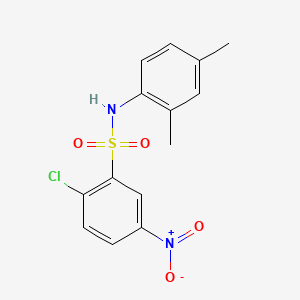
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate is a compound with a wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. It is a versatile molecule that can be used to synthesize a variety of compounds with different functional groups. In addition, it has been used in various scientific research applications, such as the synthesis of drugs and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of drugs, such as antidiabetic agents, anti-inflammatory agents, and anti-cancer agents. In addition, it has been used in the study of biochemical and physiological effects, such as its effect on the activity of enzymes and other proteins. It has also been used in the synthesis of a variety of compounds with different functional groups, such as amides, esters, and amines.
Mecanismo De Acción
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been shown to interact with enzymes and other proteins in the body. It has been shown to inhibit the activity of enzymes and other proteins, such as proteases, phosphatases, and kinases. In addition, it has been shown to bind to specific receptors, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and other proteins, such as proteases, phosphatases, and kinases. In addition, it has been shown to bind to specific receptors, such as G-protein coupled receptors, and to modulate their activity. It has also been shown to have a variety of effects on cell signaling pathways, such as the MAPK and PI3K pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. In addition, it is relatively stable and has a relatively low toxicity. However, it has a relatively low solubility in water, which can limit its utility in some applications.
Direcciones Futuras
The use of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate in scientific research has a number of potential future directions. One potential direction is the development of new drugs using this compound as an intermediate in the synthesis process. In addition, research could be conducted to further explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Other potential directions include the development of new compounds with different functional groups, as well as the development of new methods for synthesizing this compound.
Métodos De Síntesis
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate can be synthesized using a two-step reaction. The first step involves the reaction of benzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydroxide. This reaction produces tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine. The second step involves the reaction of the tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine with 4-bromo-2-chloro-5-methylbenzoic acid in the presence of a base such as potassium carbonate. This reaction produces tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate.
Propiedades
IUPAC Name |
tert-butyl 3-(2-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)21-9-10-24-12-15(21)16-19-13-20-22(16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLCMQJUKHGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)





